Oxalato de N-(4-(2-hidroxi-3-(4-(piridin-2-il)piperazin-1-il)propoxi)fenil)-N-metilacetamida

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

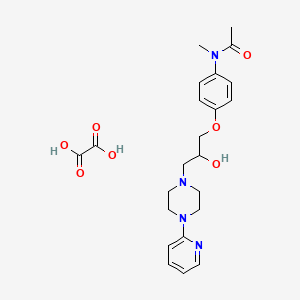

N-(4-(2-hydroxy-3-(4-(pyridin-2-yl)piperazin-1-yl)propoxy)phenyl)-N-methylacetamide oxalate is a useful research compound. Its molecular formula is C23H30N4O7 and its molecular weight is 474.514. The purity is usually 95%.

BenchChem offers high-quality N-(4-(2-hydroxy-3-(4-(pyridin-2-yl)piperazin-1-yl)propoxy)phenyl)-N-methylacetamide oxalate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(4-(2-hydroxy-3-(4-(pyridin-2-yl)piperazin-1-yl)propoxy)phenyl)-N-methylacetamide oxalate including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Síntesis Orgánica

- Transformaciones Diversas: Los investigadores han utilizado el oxalato de N-(4-(2-hidroxi-3-(4-(piridin-2-il)piperazin-1-il)propoxi)fenil)-N-metilacetamida como material de partida para diversas transformaciones, incluyendo la escisión del enlace C-C y reacciones de ciclación .

Otras Aplicaciones Potenciales

Actividad de las Células Estelares Hepáticas: Los novedosos derivados de 2-(piridin-2-il)pirimidina (relacionados con este compuesto) fueron evaluados contra células estelares hepáticas de rata inmortalizadas (HSC-T6) para potenciales actividades biológicas .

Actividad Anti-VIH: Algunos derivados que contienen motivos estructurales similares fueron evaluados para la actividad anti-VIH .

Mecanismo De Acción

Target of Action

The primary target of this compound is the collagen prolyl 4-hydroxylases . These enzymes play a crucial role in the formation of stable collagen by catalyzing the formation of 4-hydroxyproline, which is essential for collagen stability .

Mode of Action

The compound interacts with its target, collagen prolyl 4-hydroxylases, and inhibits their activity . This inhibition results in a decrease in the formation of 4-hydroxyproline, thereby affecting the stability of collagen .

Biochemical Pathways

The compound’s action affects the collagen synthesis pathway . By inhibiting collagen prolyl 4-hydroxylases, the compound disrupts the formation of 4-hydroxyproline . This disruption leads to a decrease in the stability of collagen, which is a critical component of the extracellular matrix and plays a vital role in tissue and organ structure .

Result of Action

The compound’s action results in a significant reduction in the stability of collagen . This reduction could potentially lead to a decrease in fibrosis, given that excessive collagen deposition characterizes fibrotic diseases . Indeed, the compound has been found to exhibit anti-fibrotic activity .

Actividad Biológica

N-(4-(2-hydroxy-3-(4-(pyridin-2-yl)piperazin-1-yl)propoxy)phenyl)-N-methylacetamide oxalate, also known as DB08543, is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant research findings.

Compound Overview

- Chemical Structure : The compound features a pyridinylpiperazine skeleton, which is characteristic of many pharmacologically active compounds. Its molecular formula is C24H33N3O2, with a molecular weight of approximately 395.54 g/mol.

- Drug Classification : It falls under the category of small organic molecules and has been classified as an experimental compound with no current clinical approvals.

The biological activity of N-(4-(2-hydroxy-3-(4-(pyridin-2-yl)piperazin-1-yl)propoxy)phenyl)-N-methylacetamide oxalate is primarily attributed to its interaction with various biological targets:

- CYP450 Enzymes : The compound is a substrate for several cytochrome P450 enzymes (CYP450 2D6, CYP450 3A4), indicating its potential for drug-drug interactions and metabolic pathways that could affect its efficacy and safety profile .

- P-glycoprotein Interaction : It has been identified as a substrate and inhibitor of P-glycoprotein, which plays a crucial role in drug absorption and distribution .

- hERG Inhibition : The compound exhibits strong inhibition of the hERG potassium channel, which is significant for cardiac safety assessments .

Biological Activity and Pharmacological Effects

Research has indicated various biological activities associated with this compound:

- Antioxidant Activity : Preliminary studies suggest that compounds within the same class (pyridinylpiperazines) demonstrate antioxidant properties, which may contribute to their therapeutic effects in oxidative stress-related conditions .

- Anti-inflammatory Effects : The compound's ability to modulate inflammatory pathways has been explored, particularly in relation to kidney disease where oxalate crystals can induce inflammation through inflammasome activation . This suggests potential therapeutic applications in managing conditions like chronic kidney disease (CKD).

In Vitro Studies

- Oxalate Crystallization Inhibition : Research has shown that certain derivatives can inhibit calcium oxalate crystallization, which is critical in preventing kidney stone formation. This property may be beneficial in treating patients with hyperoxaluria .

- Inflammasome Activation : Studies have demonstrated that elevated plasma oxalate levels can activate the NLRP3 inflammasome, leading to renal inflammation. Compounds that inhibit this pathway could mitigate renal damage associated with CKD .

Clinical Implications

While there are no current clinical trials specifically targeting N-(4-(2-hydroxy-3-(4-(pyridin-2-yl)piperazin-1-yl)propoxy)phenyl)-N-methylacetamide oxalate, its structural analogs have been investigated for their therapeutic potential in various conditions such as:

- Neurological Disorders : Given the compound's ability to cross the blood-brain barrier, it may have implications for treating neurological disorders .

- Cardiovascular Safety : The hERG inhibition profile necessitates further investigation into the cardiovascular safety of this compound before clinical application .

Summary Table of Biological Activities

Propiedades

IUPAC Name |

N-[4-[2-hydroxy-3-(4-pyridin-2-ylpiperazin-1-yl)propoxy]phenyl]-N-methylacetamide;oxalic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H28N4O3.C2H2O4/c1-17(26)23(2)18-6-8-20(9-7-18)28-16-19(27)15-24-11-13-25(14-12-24)21-5-3-4-10-22-21;3-1(4)2(5)6/h3-10,19,27H,11-16H2,1-2H3;(H,3,4)(H,5,6) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JENKHIPOEFGOFB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N(C)C1=CC=C(C=C1)OCC(CN2CCN(CC2)C3=CC=CC=N3)O.C(=O)(C(=O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H30N4O7 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

474.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.